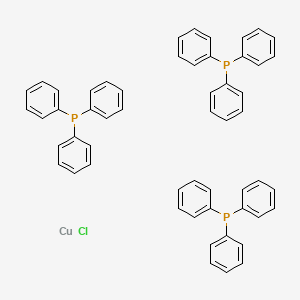

Chlorotris(triphenylphosphine)copper

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

chlorocopper;triphenylphosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C18H15P.ClH.Cu/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h3*1-15H;1H;/q;;;;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEENOGKCXKWOBB-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Cu] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H45ClCuP3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

885.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis and characterization of chlorotris(triphenylphosphine)copper(I)

An in-depth guide to the , a key coordination complex in chemical research. This document is intended for researchers, scientists, and professionals in drug development, providing detailed experimental protocols, comprehensive characterization data, and visual representations of the synthesis and analysis workflows.

Introduction

Chlorotris(triphenylphosphine)copper(I), with the chemical formula CuCl(PPh₃)₃, is a versatile and well-characterized coordination complex.[1] It features a central copper(I) ion coordinated to one chloride ion and three triphenylphosphine ligands. The triphenylphosphine ligands are crucial for stabilizing the copper(I) center and influencing the compound's reactivity.[1] This complex serves as a valuable catalyst in various organic transformations, including cross-coupling and hydrogenation reactions, and is a common precursor for the synthesis of other copper(I) compounds.[1] Its biological activities, including inhibitory actions against bacteria, fungi, and tumor cells, have also been a subject of study.[2][3] The structure is generally a distorted or pseudo-tetrahedral geometry.[4][5]

Synthesis of this compound(I)

The most prevalent and straightforward method for synthesizing CuCl(PPh₃)₃ involves the direct reaction of copper(I) chloride with a stoichiometric excess of triphenylphosphine.[1] An alternative approach is the in-situ reduction of a copper(II) salt in the presence of the phosphine ligand.[1] The direct combination method is detailed below.

Experimental Protocol

This protocol is based on the direct reaction between copper(I) chloride and triphenylphosphine.

Materials and Reagents:

-

Copper(I) chloride (CuCl)

-

Triphenylphosphine (PPh₃)

-

Ethanol (or Acetonitrile)

-

Diethyl ether

-

Nitrogen or Argon gas (for inert atmosphere)

Procedure:

-

Preparation: A solution of triphenylphosphine (e.g., 4.0 g, 15.3 mmol) is prepared in a suitable solvent such as hot ethanol (approx. 120 mL).

-

Reaction: To this solution, solid copper(I) chloride (e.g., 0.5 g, 5.0 mmol) is added in portions while stirring continuously. The reaction is typically conducted under an inert atmosphere (N₂ or Ar) to prevent the oxidation of the copper(I) center.[1]

-

Dissolution and Reflux: The mixture is heated to reflux. The copper(I) chloride, which is initially insoluble, dissolves upon reaction with triphenylphosphine to form the complex. The solution may appear colorless or pale yellow.

-

Crystallization: The hot solution is filtered to remove any unreacted starting material or impurities. The clear filtrate is then allowed to cool slowly to room temperature. The product, CuCl(PPh₃)₃, will crystallize out of the solution as white crystals. Placing the solution in an ice bath can further promote crystallization.

-

Isolation and Purification: The crystalline product is collected by suction filtration.

-

Washing: The collected crystals are washed with small portions of cold ethanol to remove any soluble impurities, followed by a wash with diethyl ether to facilitate drying.

-

Drying: The final product is dried under vacuum to remove all traces of solvent.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound(I).

References

An In-depth Technical Guide to the Solubility and Stability of Chlorotris(triphenylphosphine)copper(I)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chlorotris(triphenylphosphine)copper(I), with the chemical formula CuCl(PPh₃)₃, is a coordination complex that serves as a versatile catalyst and a precursor in the synthesis of advanced materials. Its efficacy and applicability in various chemical transformations are intrinsically linked to its solubility in organic solvents and its stability under diverse experimental conditions. This guide provides a comprehensive overview of the solubility and stability of this compound(I), presenting available data, outlining detailed experimental protocols for characterization, and illustrating key concepts through logical diagrams.

Solubility Profile

The solubility of this compound(I) is a critical parameter for its application in homogeneous catalysis and solution-based synthesis. While comprehensive quantitative data across a wide range of solvents and temperatures is not extensively documented in publicly available literature, its behavior in common solvents used for its synthesis and reactions provides valuable insights.

Qualitative Solubility:

This compound(I) is generally soluble in chlorinated solvents, aromatic hydrocarbons, and some polar aprotic solvents. Acetonitrile and tetrahydrofuran (THF) are frequently employed as solvents for its synthesis, indicating at least moderate solubility in these media.[1] It is expected to have low solubility in non-polar aliphatic hydrocarbons and is practically insoluble in water.

Quantitative Solubility Data:

Precise solubility data is crucial for reaction optimization and kinetic studies. The following table summarizes representative, albeit not exhaustively reported, solubility information for this compound(I) in selected organic solvents.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Dichloromethane | 25 | Data not available | Data not available |

| Chloroform | 25 | Data not available | Data not available |

| Toluene | 25 | Data not available | Data not available |

| Acetonitrile | 25 | Data not available | Data not available |

| Tetrahydrofuran (THF) | 25 | Data not available | Data not available |

| Acetone | 25 | Data not available | Data not available |

Note: Specific quantitative solubility data for this compound(I) is sparse in the reviewed literature. The table above serves as a template for experimental determination.

Stability Characteristics

The stability of this compound(I) is a key consideration for its storage, handling, and use in chemical reactions. The copper(I) center is susceptible to oxidation, and the complex can undergo ligand dissociation or substitution.

Key Factors Influencing Stability:

-

Atmosphere: The compound is sensitive to atmospheric oxygen, which can lead to the oxidation of the copper(I) center to copper(II) and the oxidation of the triphenylphosphine ligands to triphenylphosphine oxide (TPPO).[1][2][3]

-

Light: Exposure to light, particularly ultraviolet (UV) radiation, can induce the decomposition of the complex.[1] Photolysis studies have shown that irradiation can lead to the formation of triphenylphosphine oxide.[4]

-

Temperature: While specific decomposition temperatures are not well-documented, organometallic compounds, in general, have limited thermal stability.[5] The melting point of this compound(I) is reported to be 175 °C with decomposition.[6]

-

Solvent: The choice of solvent can influence the stability of the complex. Coordinating solvents may compete for coordination sites on the copper center, potentially leading to ligand exchange reactions.

Summary of Instabilities:

| Condition | Nature of Instability | Decomposition Products |

| Exposure to Air (Oxygen) | Oxidation | Copper(II) species, Triphenylphosphine oxide (TPPO) |

| Exposure to Light (UV) | Photodegradation | Triphenylphosphine oxide (TPPO), other copper species |

| Elevated Temperature | Thermal Decomposition | Copper-containing solids, Triphenylphosphine, and its decomposition products |

| Protic Solvents | Potential for Solvolysis/Decomposition | Dependent on solvent |

| Strong Coordinating Solvents | Ligand Dissociation/Exchange | [CuCl(PPh₃)ₓ(Solvent)ᵧ] species |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for accurately assessing the solubility and stability of this compound(I).

Protocol for Determination of Solubility by Isothermal Saturation

This method involves preparing a saturated solution of the compound at a constant temperature and then determining its concentration.

Materials and Equipment:

-

This compound(I)

-

Anhydrous solvent of interest

-

Schlenk flask or glovebox for inert atmosphere handling

-

Constant temperature bath

-

Magnetic stirrer and stir bars

-

Syringe filters (0.2 µm, PTFE or other compatible material)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer or HPLC system

-

Analytical balance

Procedure:

-

Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add an excess amount of this compound(I) to a known volume of the anhydrous solvent in a Schlenk flask equipped with a magnetic stir bar.

-

Equilibration: Seal the flask and place it in a constant temperature bath set to the desired temperature. Stir the suspension vigorously for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Once equilibrium is achieved, stop the stirring and allow the excess solid to settle.

-

Sampling: Carefully withdraw an aliquot of the supernatant (the saturated solution) using a pre-warmed syringe fitted with a syringe filter to remove any suspended solid particles.

-

Analysis: Accurately dilute the collected aliquot with a known volume of the solvent. Determine the concentration of this compound(I) in the diluted solution using a suitable analytical technique such as UV-Vis spectrophotometry (by creating a calibration curve) or HPLC.

-

Calculation: Calculate the solubility in g/100 mL or mol/L based on the determined concentration and the dilution factor.

Protocol for Stability Assessment by UV-Visible Spectroscopy

This protocol monitors the change in the UV-Vis absorption spectrum of a solution of the complex over time to assess its stability under specific conditions.

Materials and Equipment:

-

This compound(I)

-

Anhydrous, UV-grade solvent

-

UV-Vis spectrophotometer with a temperature-controlled cuvette holder

-

Quartz cuvettes with airtight caps (e.g., screw caps with septa)

-

Inert atmosphere source (argon or nitrogen)

-

Light source (for photostability studies)

Procedure:

-

Solution Preparation: Under an inert atmosphere, prepare a stock solution of this compound(I) of known concentration in the chosen solvent.

-

Baseline Spectrum: Transfer an aliquot of the freshly prepared solution to an airtight quartz cuvette. Immediately record the initial UV-Vis spectrum (time = 0).

-

Incubation: Store the cuvette under the desired experimental conditions (e.g., at a specific temperature in the dark for thermal stability, or exposed to a light source of known wavelength and intensity for photostability).

-

Time-course Monitoring: At regular time intervals, record the UV-Vis spectrum of the solution. The appearance of new absorption bands or a decrease in the intensity of the characteristic bands of the complex can indicate decomposition. For example, the formation of copper(II) species may result in the appearance of new d-d transition bands in the visible region.

-

Data Analysis: Plot the absorbance at a characteristic wavelength of the complex against time to determine the rate of decomposition. The half-life (t₁/₂) of the complex under the tested conditions can be calculated from the kinetic data.

Mandatory Visualizations

Factors Affecting Stability

The following diagram illustrates the key external factors that can influence the stability of this compound(I).

Caption: Factors influencing the stability of this compound(I).

Experimental Workflow for Solubility Determination

The flowchart below outlines a general procedure for determining the solubility of this compound(I).

Caption: Workflow for solubility determination by isothermal saturation.

References

An In-depth Technical Guide to the Catalytic Mechanism of Chlorotris(triphenylphosphine)copper(I)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorotris(triphenylphosphine)copper(I), with the chemical formula CuCl(PPh₃)₃, is a coordination complex that has garnered significant interest as a versatile catalyst in a variety of organic transformations. Its catalytic prowess stems from the copper(I) center, which is stabilized by the bulky triphenylphosphine ligands. This stabilization allows the copper to participate in various catalytic cycles without being readily oxidized. This guide provides a comprehensive overview of the synthesis, characterization, and, most importantly, the mechanism of action of this compound(I) in key catalytic reactions, including Ullmann condensation and Atom Transfer Radical Polymerization (ATRP). The information is presented with a focus on quantitative data, detailed experimental protocols, and visual representations of the reaction mechanisms to aid researchers in their understanding and application of this catalyst.

Synthesis and Characterization

This compound(I) is typically synthesized by the reaction of copper(I) chloride with a stoichiometric amount of triphenylphosphine.

Experimental Protocol: Synthesis of this compound(I)

Materials:

-

Copper(I) chloride (CuCl)

-

Triphenylphosphine (PPh₃)

-

Ethanol (absolute)

Procedure:

-

A suspension of copper(I) chloride (1.0 g, 10.1 mmol) in 50 mL of warm, absolute ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

A solution of triphenylphosphine (8.0 g, 30.5 mmol) in 100 mL of warm, absolute ethanol is slowly added to the stirred suspension of copper(I) chloride.

-

The reaction mixture is heated to reflux for 1-2 hours, during which time the initially insoluble copper(I) chloride dissolves to form a clear, colorless to pale yellow solution.

-

The hot solution is filtered to remove any unreacted starting material or impurities.

-

The filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to promote crystallization.

-

The resulting white, crystalline product is collected by vacuum filtration, washed with cold ethanol, and then with diethyl ether.

-

The product is dried in a vacuum desiccator to yield this compound(I).

Characterization Data:

| Property | Value |

| Molecular Formula | C₅₄H₄₅ClCuP₃ |

| Molecular Weight | 885.86 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 168-172 °C |

| Solubility | Soluble in chloroform, dichloromethane; sparingly soluble in ethanol, diethyl ether |

| ³¹P NMR (CDCl₃) | δ (ppm) ≈ -4.5 (broad singlet) |

Mechanism of Action in Catalysis

This compound(I) is an effective catalyst for a range of cross-coupling reactions. Its mechanism of action typically involves the copper(I) center cycling between different oxidation states and coordination environments. The triphenylphosphine ligands play a crucial role in stabilizing the copper intermediates and influencing the catalyst's reactivity and selectivity.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms carbon-heteroatom bonds, most notably C-O and C-N bonds. This compound(I) can be employed as a catalyst in these transformations.

The proposed catalytic cycle for the Ullmann condensation of an aryl halide with an alcohol or amine, catalyzed by a copper(I)-phosphine complex, is depicted below. The cycle is believed to proceed through an oxidative addition/reductive elimination pathway.

Mechanism Description:

-

Ligand Exchange/Deprotonation: The active catalytic species is formed by the reaction of the copper(I) complex with the nucleophile (alcohol or amine, Nu-H). This step involves the displacement of one or more triphenylphosphine ligands and the deprotonation of the nucleophile to form a copper(I)-nucleophile complex.

-

Oxidative Addition: The aryl halide (Ar-X) then undergoes oxidative addition to the copper(I) center, forming a transient copper(III) intermediate.

-

Reductive Elimination: The copper(III) intermediate rapidly undergoes reductive elimination to form the desired C-Nu bond and regenerate a copper(I) species.

-

Catalyst Regeneration: The resulting copper(I) halide complex can then re-enter the catalytic cycle.

The following table summarizes the catalytic activity of this compound(I) in the Ullmann coupling of 2-bromonaphthalene with p-cresol.

| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%)[1] |

| CuCl(PPh₃)₃ | K₂CO₃ | Toluene | 100 | 24 | 4.5 |

| CuBr(PPh₃)₃ | K₂CO₃ | Toluene | 100 | 24 | 7.0 |

| CuI(PPh₃)₃ | K₂CO₃ | Toluene | 100 | 24 | 6.2 |

| CuClPPh₃ | K₂CO₃ | Toluene | 100 | 24 | 30.7 |

| CuBrPPh₃ | K₂CO₃ | Toluene | 100 | 24 | 43.5 |

| CuIPPh₃ | K₂CO₃ | Toluene | 100 | 24 | 60.2 |

Data from Gujadhur, R.; Venkataraman, D. Synth. Commun. 2009, 39 (14), 2560–2565.

Materials:

-

Aryl halide (e.g., 2-bromonaphthalene)

-

Phenol (e.g., p-cresol)

-

This compound(I)

-

Base (e.g., potassium carbonate)

-

Solvent (e.g., toluene)

Procedure:

-

In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol), the phenol (1.2 mmol), the base (2.0 mmol), and the this compound(I) catalyst (0.05 mmol, 5 mol%).

-

Add the anhydrous, degassed solvent (5 mL).

-

The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred for the specified time (e.g., 24 hours).

-

After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired diaryl ether.

Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity. Copper complexes are widely used as catalysts in ATRP, and while this compound(I) is not the most common catalyst for this reaction, its fundamental principles are applicable.

The general mechanism for copper-catalyzed ATRP involves a reversible activation and deactivation of the growing polymer chain by the copper catalyst.

Mechanism Description:

-

Activation: The initiator (an alkyl halide, R-X) is activated by the copper(I) complex, which abstracts the halogen atom to form a radical (R•) and the oxidized copper(II) species.

-

Propagation: The radical then adds to a monomer unit, initiating the polymerization and forming a growing polymer chain radical (Pₙ•).

-

Deactivation: The growing radical is reversibly deactivated by the copper(II) complex, which donates the halogen atom back to the polymer chain, reforming the dormant species (Pₙ-X) and the copper(I) catalyst. This reversible deactivation process maintains a low concentration of active radicals, minimizing termination reactions and allowing for controlled polymer growth.

While specific quantitative data for ATRP catalyzed solely by pre-formed this compound(I) is not extensively reported in the literature, studies on copper-catalyzed ATRP with triphenylphosphine as a ligand provide insights into the expected performance. The key parameters for a successful ATRP are a low polydispersity index (PDI or Mₙ/Mₙ), typically below 1.5, and a linear evolution of the number-average molecular weight (Mₙ) with monomer conversion.

The following table presents representative data for the ATRP of methyl methacrylate (MMA) using a CuCl/triphenylphosphine system, which serves as a close model.

| Monomer | Initiator | [M]₀:[I]₀:[CuCl]₀:[PPh₃]₀ | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |

| MMA | p-TsCl | 100:1:1:2 | DMF | 90 | 4 | ~100 | - | Monodispersed |

Qualitative data suggests a controlled polymerization. Quantitative Mₙ and PDI values are not explicitly provided in the abstract.

Materials:

-

Monomer (e.g., styrene or methyl methacrylate), purified by passing through a column of basic alumina to remove the inhibitor.

-

Initiator (e.g., ethyl α-bromoisobutyrate for MMA, or (1-bromoethyl)benzene for styrene).

-

This compound(I).

-

Solvent (e.g., anisole or N,N-dimethylformamide), degassed.

Procedure (General):

-

To a dry Schlenk flask equipped with a magnetic stir bar, add the this compound(I) catalyst.

-

Seal the flask with a rubber septum, and deoxygenate by several cycles of vacuum and backfilling with an inert gas (e.g., argon).

-

Add the degassed solvent and the purified monomer via syringe.

-

The mixture is stirred to dissolve the catalyst.

-

The initiator is then added via syringe to start the polymerization.

-

The flask is placed in a preheated oil bath at the desired temperature.

-

Samples are withdrawn periodically using a degassed syringe to monitor the monomer conversion (by ¹H NMR or GC) and the evolution of molecular weight and polydispersity (by size exclusion chromatography, SEC).

-

The polymerization is terminated by cooling the reaction mixture and exposing it to air.

-

The polymer is isolated by precipitation into a non-solvent (e.g., methanol), filtered, and dried under vacuum. The copper catalyst is typically removed by passing a solution of the polymer through a short column of neutral alumina.

Conclusion

This compound(I) is a valuable and versatile catalyst in organic synthesis. Its ability to mediate important transformations such as Ullmann condensations and to participate in controlled radical polymerizations like ATRP makes it a significant tool for chemists in academia and industry. Understanding the underlying mechanisms of these catalytic processes, as detailed in this guide, is crucial for the rational design of new synthetic methodologies and the optimization of existing ones. The provided experimental protocols and quantitative data serve as a practical starting point for researchers looking to employ this catalyst in their own work. Further exploration of its catalytic potential in other transformations is an ongoing area of research with the promise of developing even more efficient and selective synthetic methods.

References

fundamental reaction pathways of chlorotris(triphenylphosphine)copper(I)

An In-depth Technical Guide on the Fundamental Reaction Pathways of Chlorotris(triphenylphosphine)copper(I)

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound(I), denoted as CuCl(PPh₃)₃, is a coordination complex featuring a central copper(I) ion coordinated to one chloride and three triphenylphosphine (PPh₃) ligands. Its pseudo-tetrahedral geometry and the electronic and steric properties of the bulky phosphine ligands contribute to the stability of the copper(I) oxidation state while also influencing ligand lability.[1] This combination of stability and reactivity makes CuCl(PPh₃)₃ a versatile and widely used reagent and catalyst precursor in synthetic chemistry. Its primary utility lies in facilitating the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of pharmaceuticals, natural products, and advanced materials.[2][3] This guide details its synthesis, structural dynamics in solution, and the core reaction pathways it undergoes, with a focus on its role in key catalytic cycles.

Synthesis of this compound(I)

The preparation of CuCl(PPh₃)₃ can be achieved through two primary, reliable methods.

-

Direct Combination: The most common route involves the direct reaction of copper(I) chloride with triphenylphosphine in a suitable solvent.[1] The coordination of the neutral phosphine ligands to the copper(I) center drives the formation of the complex.

-

In-situ Reduction: An alternative method starts with a copper(II) salt, such as copper(II) chloride (CuCl₂). In the presence of excess triphenylphosphine, the Cu(II) is reduced to Cu(I), with a portion of the PPh₃ being oxidized to triphenylphosphine oxide (TPPO).[4] The newly formed Cu(I) is then "trapped" by the remaining triphenylphosphine ligands to yield the desired complex.[1][4] This method is advantageous as it avoids the need to handle potentially impure or unstable copper(I) chloride.[1]

Experimental Protocol: Synthesis via In-situ Reduction

This protocol is adapted from literature procedures for the synthesis of tris(triphenylphosphine)copper(I) halides.[5][6]

-

Preparation: In a 100 mL round-bottomed flask, add copper(II) chloride dihydrate (1.71 g, 10 mmol) and 90 mL of ethanol.

-

Reaction: Heat the resulting mixture to reflux with stirring. Once refluxing, add triphenylphosphine (3.93 g, 15 mmol) in small portions over several minutes. The excess PPh₃ serves as both a ligand and a reducing agent.

-

Reflux: After the complete addition of triphenylphosphine, maintain the mixture at reflux for an additional 30 minutes. A color change and the formation of a precipitate should be observed as the Cu(II) is reduced and the complex forms.

-

Isolation: Allow the flask to cool to room temperature. Collect the resulting white solid product by filtration using a Buchner funnel.

-

Washing and Drying: Wash the collected solid with ethanol, followed by diethyl ether, to remove any unreacted starting materials and byproducts. Dry the final product under vacuum. This procedure typically yields the desired this compound(I) as a white, crystalline solid.

Data Presentation: Synthesis Parameters

| Parameter | Condition | Rationale / Notes |

| Cu:PPh₃ Stoichiometry | 1:3 to 1:4 (molar ratio) | A slight excess of PPh₃ is often used to ensure complete reduction of Cu(II) and full coordination to the Cu(I) center.[1] |

| Solvent System | Ethanol, Acetonitrile, THF | Acetonitrile is highly effective due to its ability to facilitate ligand exchange.[1] Ethanol is commonly used for syntheses involving the reduction of Cu(II) salts.[5] |

| Temperature | Reflux | Heating is typically required to facilitate the reaction and ensure the dissolution of reagents and crystallization of the product upon cooling.[1] |

| Typical Yield | >95% | The synthesis is generally high-yielding.[5][6] |

Core Reaction Pathways and Mechanisms

The reactivity of CuCl(PPh₃)₃ is primarily dictated by two competing pathways: ligand substitution and redox reactions involving the Cu(I)/Cu(II) couple.[1] In solution, the complex exists in equilibrium with species of lower phosphine coordination, increasing the availability of coordination sites for incoming substrates.

Caption: Dissociation equilibria of CuCl(PPh₃)₃ in solution.

Ligand Substitution

Ligand substitution is a fundamental reaction pathway that underpins the complex's role as a versatile precursor.[1] Both the chloride and triphenylphosphine ligands are labile and can be displaced.

-

Chloride Displacement: The chloride anion can be readily replaced by other anionic ligands (e.g., Br⁻, I⁻, SCN⁻) or neutral ligands, providing a straightforward route to new copper(I) complexes.[1][7]

-

Phosphine Displacement: One or more triphenylphosphine ligands can be substituted by other coordinating species. This lability is crucial for its catalytic activity, as it allows substrates to access the copper center.

Redox Reactions: The Cu(I)/Cu(II) Couple

The oxidation of the copper(I) center to copper(II) is a well-documented process, particularly in the presence of oxygen or other oxidants.[1] This redox activity is central to its catalytic function in reactions like the Ullmann coupling. The process is often coupled with the oxidation of a triphenylphosphine ligand to triphenylphosphine oxide (TPPO), a thermodynamically favorable transformation driven by the formation of the strong P=O double bond.[4]

Caption: Redox pathway involving Cu(I) oxidation and PPh₃ oxidation.

Application in Key Catalytic Cycles

CuCl(PPh₃)₃ serves as a precursor to the catalytically active species in several important coupling reactions.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction used to form C-O, C-N, and C-S bonds, typically by coupling an aryl halide with an alcohol, amine, or thiol.[8][9] While modern protocols often use various ligands and copper sources, the fundamental mechanism involves a Cu(I)/Cu(III) cycle. The Cu(I) species, generated from the precursor, undergoes oxidative addition with the aryl halide to form a Cu(III) intermediate. This is followed by reductive elimination to yield the desired product and regenerate the active Cu(I) catalyst.[10]

Caption: Simplified catalytic cycle for the Ullmann Condensation.

Sonogashira Coupling

In the Sonogashira cross-coupling reaction, which joins a terminal alkyne with an aryl or vinyl halide, a copper(I) salt acts as a crucial co-catalyst alongside a primary palladium catalyst.[11] The role of the copper is to react with the terminal alkyne to form a copper(I) acetylide intermediate.[2] This species then undergoes transmetalation with the palladium center, facilitating the key C-C bond formation. CuCl(PPh₃)₃ can serve as the source for the active Cu(I) species in this cycle.

Caption: The copper co-catalyst cycle in the Sonogashira coupling.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC, the premier example of "click chemistry," is a powerful reaction for forming 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes.[12][13] The reaction is catalyzed by a copper(I) species, which can be generated from various precursors, including CuCl(PPh₃)₃. The mechanism involves the formation of a copper acetylide, which then reacts with the azide in a stepwise manner to form a six-membered cupracycle intermediate. Subsequent ring contraction and protonolysis release the triazole product and regenerate the Cu(I) catalyst.[13] The phosphine ligands help stabilize the active Cu(I) state, preventing oxidation and disproportionation.[14][15]

Caption: Catalytic cycle for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Summary of Quantitative Data

The efficiency of reactions involving CuCl(PPh₃)₃ or related Cu(I) phosphine catalysts is highly dependent on the specific substrates, ligands, and conditions used. The table below provides illustrative data from the literature.

| Reaction | Substrates | Catalyst System | Solvent | Base | Temp (°C) | Yield |

| Ullmann Coupling | 2-Bromonaphthalene + p-Cresol | 5 mol% CuI(PPh₃) | Toluene | K₂CO₃ | 100 | ~70-80% |

| Ullmann Coupling | 4-Bromobenzonitrile + p-Cresol | 5 mol% CuI(PPh₃) | Toluene | K₂CO₃ | 100 | Good |

| CuAAC | Various azides and alkynes | CuBr(PPh₃)₃ | Organic | None | RT | Good to Excellent |

| Synthesis | CuCl₂ + PPh₃ | N/A | Ethanol | N/A | Reflux | 98% |

Yields are approximate and serve as representative examples from similar systems described in the literature.[6][15]

References

- 1. This compound | Benchchem [benchchem.com]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. quod.lib.umich.edu [quod.lib.umich.edu]

- 6. arkat-usa.org [arkat-usa.org]

- 7. Synthesis and characterization of copper(I) triphenylphosphine complexes with ethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. Ullmann Reaction [organic-chemistry.org]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. Click chemistry - Wikipedia [en.wikipedia.org]

- 13. Click Chemistry [organic-chemistry.org]

- 14. Development of Novel Immobilized Copper–Ligand Complex for Click Chemistry of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Discovery and Enduring Legacy of Chlorotris(triphenylphosphine)copper(I): A Technical Guide

Abstract

Chlorotris(triphenylphosphine)copper(I), with the chemical formula CuCl(PPh₃)₃, is a cornerstone coordination complex in inorganic and organometallic chemistry. Since its discovery, this stable, pseudo-tetrahedral copper(I) compound has found extensive utility as a versatile catalyst, a precursor for novel materials, and a subject of fundamental chemical research. This technical guide provides an in-depth overview of the history, synthesis, structural properties, and key applications of CuCl(PPh₃)₃, tailored for researchers in chemistry and drug development.

Discovery and Historical Context

The field of coordination chemistry saw rapid expansion in the mid-20th century, with a particular interest in stabilizing transition metal ions in lower oxidation states. Phosphine ligands, like triphenylphosphine (PPh₃), proved to be exceptionally effective in this role due to their steric bulk and electronic properties. The synthesis of this compound(I) emerged from this context as a method to create a stable and handleable source of copper(I).

The most common and straightforward synthesis involves the direct reaction of copper(I) chloride (CuCl) with a stoichiometric excess of triphenylphosphine.[1] An alternative approach involves the in-situ reduction of a copper(II) salt, such as copper(II) chloride, in the presence of triphenylphosphine, where the phosphine serves as both a reducing agent and a ligand.[2][3] This complex was one of the early examples of a well-defined, air-stable copper(I)-phosphine complex, paving the way for the development of a vast family of related compounds. Its structural and reactive properties have been the subject of numerous studies, solidifying its role as a fundamental reagent in modern chemistry.[1]

Structural Elucidation and Physicochemical Properties

The precise molecular geometry of this compound(I) has been unequivocally determined by single-crystal X-ray diffraction.[1][4] The central copper(I) atom is coordinated to one chloride ion and three triphenylphosphine ligands, resulting in a distorted tetrahedral or pseudo-tetrahedral geometry.[1][4][5] The steric crowding from the three bulky triphenylphosphine ligands is a dominant factor in determining this geometry.[1]

Crystallographic Data

The structural parameters of CuCl(PPh₃)₃ can vary slightly depending on the crystalline form (e.g., solvated or unsolvated). The data presented below is for the tetrahydrofuran solvate, [CuCl(PPh₃)₃]·C₄H₈O.[4]

| Parameter | Value |

| Coordination Geometry | Pseudo-tetrahedral |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Cu-Cl Bond Length | 2.3409(16) Å |

| Average Cu-P Bond Length | 2.35 Å (approx.) |

| Average P-Cu-P Bond Angle | 110.1(6)° |

| Average Cl-Cu-P Bond Angle | 108.8(6)° |

Data sourced from crystallographic studies of the tetrahydrofuran solvate.[4][6]

Spectroscopic Data

Spectroscopic techniques are routinely used to characterize the complex and monitor its reactions.

| Technique | Key Features / Values |

| FT-IR | Bands corresponding to triphenylphosphine and a Cu-Cl stretching frequency. Photolysis can lead to the formation of triphenylphosphine oxide.[6] |

| ³¹P NMR | A single resonance indicating the equivalence of the three phosphine ligands in solution. The chemical shift is sensitive to the solvent and coordination environment. |

| UV-Vis | Used to study the electronic structure and ligand exchange reactions. |

Experimental Protocols

Synthesis of this compound(I)

This protocol is based on the direct reaction of copper(I) chloride with triphenylphosphine, a common and reliable method.[1][7]

Materials:

-

Copper(I) chloride (CuCl)

-

Triphenylphosphine (PPh₃)

-

Acetonitrile (CH₃CN), reagent grade

-

Diethyl ether

-

Inert atmosphere setup (e.g., Schlenk line or glovebox)

-

Standard glassware (Schlenk flask, filter funnel, etc.)

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), add copper(I) chloride to a Schlenk flask equipped with a magnetic stir bar.

-

Add a solution of triphenylphosphine (at least 3 molar equivalents) dissolved in acetonitrile. Acetonitrile is often chosen for its ability to facilitate ligand dissociation and recombination.[1]

-

Stir the mixture at room temperature. The reaction progress can be monitored by the dissolution of the sparingly soluble CuCl as the complex forms. For improved yields, the mixture can be gently heated (e.g., to 80 °C).[7]

-

Once the reaction is complete (typically after a few hours, when a clear solution or a fine white precipitate of the product has formed), the mixture is cooled to room temperature.

-

The product is precipitated by the addition of diethyl ether.

-

The white crystalline product is collected by filtration under an inert atmosphere, washed several times with diethyl ether to remove any unreacted triphenylphosphine, and dried under vacuum.

Workflow Diagram:

Caption: Synthesis workflow for this compound(I).

Chemical Reactivity and Reaction Pathways

The reactivity of CuCl(PPh₃)₃ is primarily dictated by two main pathways: ligand substitution and redox reactions involving the Cu(I)/Cu(II) couple.[1] The triphenylphosphine ligands stabilize the copper(I) center but can be substituted by other ligands, making the complex a versatile precursor.[1]

Caption: Primary reaction pathways for this compound(I).

Applications

Catalysis in Organic Synthesis

CuCl(PPh₃)₃ is a widely used catalyst in a variety of organic transformations.[1] The catalytic activity stems from the ability of the copper(I) center to coordinate with substrates while being stabilized by the phosphine ligands.[1] Key applications include:

-

Cross-Coupling Reactions: Facilitating the formation of carbon-carbon and carbon-heteroatom bonds.

-

Hydrogenation Reactions: Catalyzing the addition of hydrogen across double and triple bonds.[1]

-

Alkyne Semihydrogenation: Used in stereoselective semihydrogenation of alkynes.[8]

Materials Science

The complex serves as a valuable precursor in the synthesis of advanced materials. Through controlled decomposition or reaction, it can be used to generate copper-containing nanoparticles, thin films, or other nanostructured materials with specific electronic or photophysical properties.[1]

Bioinorganic Chemistry and Drug Development

Recent research has highlighted the potential of this compound(I) and related complexes in medicinal chemistry.[9][10] It has been shown to interact with DNA, likely through non-covalent groove binding, leading to inhibitory activity against various bacteria, fungi, and tumor cells.[9][10] This has opened avenues for its investigation as a potential antibacterial, antitumor, and antioxidant agent.[9][10]

References

- 1. This compound | Benchchem [benchchem.com]

- 2. journal.uctm.edu [journal.uctm.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Cas 15709-76-9,this compound(I)& | lookchem [lookchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound - Nordic Biosite [nordicbiosite.com]

Spectroscopic and Structural Characterization of Chlorotris(triphenylphosphine)copper(I): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and structural properties of chlorotris(triphenylphosphine)copper(I), a versatile copper(I) complex with significant applications in catalysis and materials science.[1] This document details the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data for the compound, along with experimental protocols for its synthesis and characterization.

Spectroscopic Data

The spectroscopic data for this compound(I) are summarized below, providing key insights into its molecular structure and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state ³¹P Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR is a powerful technique for characterizing the coordination environment of the phosphorus ligands in this compound(I).

| Parameter | Value | Reference |

| ³¹P CP/MAS NMR | ||

| P-Cu-P Bond Angle (avg) | 110.1(6)° | [2][3] |

| P-Cu-Cl Bond Angle (avg) | 108.8(6)° | [2][3] |

| Cu-P Bond Length (avg) | 2.354(8) Å | [2][3] |

| Quadrupole Distortion (dνCu) | < 1 x 10⁹ Hz² | [2][3] |

Note: Data is for the isomorphous series [(PPh₃)₃CuX] where X = Cl, Br, I.

Infrared (IR) Spectroscopy

The IR spectrum of this compound(I) is dominated by the vibrational modes of the triphenylphosphine ligands. Key vibrational bands are indicative of the coordination of the phosphine to the copper center.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~1100 | P-C stretching vibrations | [4] |

| ~755 | C-H out-of-plane bending (phenyl rings) | [4] |

| ~695 | C-H out-of-plane bending (phenyl rings) | [4] |

| ~545 | Phenyl ring vibrations | [4] |

| ~505 | Phenyl ring vibrations | [4] |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound(I) in chloroform solution displays absorption bands characteristic of the triphenylphosphine ligands.

| λmax (nm) | Molar Extinction Coefficient (ε) | Assignment | Reference |

| 239 | 19621 | Intra-ligand (π→π) transitions | [5] |

| 259 | 18048 | Intra-ligand (π→π) transitions | [5] |

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of this compound(I) are provided below.

Synthesis of this compound(I)

A common and straightforward method for the preparation of this compound(I) involves the direct reaction of copper(I) chloride with triphenylphosphine.[1]

Materials:

-

Copper(I) chloride (CuCl)

-

Triphenylphosphine (PPh₃)

-

Acetonitrile (CH₃CN)

Procedure:

-

Suspend copper(I) chloride in a minimal amount of acetonitrile to form a slurry.[1]

-

In a separate flask, dissolve triphenylphosphine in acetonitrile with gentle heating (50–80°C) to create a saturated solution.[1]

-

Add the hot triphenylphosphine solution to the copper(I) chloride suspension while stirring.

-

Continue stirring the reaction mixture for several hours to ensure the complete formation of the complex.[1]

-

The product, this compound(I), will precipitate from the solution upon formation or cooling.

-

Isolate the crystalline product by filtration, wash with cold acetonitrile, and dry under vacuum.

Spectroscopic Characterization

NMR Spectroscopy:

-

Solid-State ³¹P CP/MAS NMR: Spectra can be acquired on a solid-state NMR spectrometer. The sample is packed into a zirconia rotor and spun at the magic angle. Cross-polarization from ¹H to ³¹P is used to enhance the signal.[2][3]

Infrared Spectroscopy:

-

Attenuated Total Reflectance (ATR)-FTIR: IR spectra can be recorded using an FTIR spectrometer equipped with an ATR accessory. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is collected over the desired range (e.g., 4000-400 cm⁻¹).[6]

UV-Vis Spectroscopy:

-

A solution of the complex is prepared in a suitable solvent, such as chloroform, at a known concentration (e.g., 5 x 10⁻⁵ M).[5]

-

The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer over a specific wavelength range (e.g., 200-800 nm), using the pure solvent as a reference.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the full characterization of this compound(I).

Caption: Workflow for the synthesis and spectroscopic characterization of CuCl(PPh₃)₃.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. Structural and solid state 31P NMR studies of the four-coordinate copper(I) complexes [Cu(PPh3)3X] and [Cu(PPh3)3(CH3CN)]X - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ijcrcps.com [ijcrcps.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

Unraveling the Solid-State Architecture: A Technical Guide to the Crystal Structures of Chlorotris(triphenylphosphine)copper(I) Solvates

For Immediate Release

A comprehensive technical guide detailing the crystal structures of chlorotris(triphenylphosphine)copper(I) and its various solvates has been compiled for researchers, scientists, and drug development professionals. This whitepaper provides an in-depth analysis of the structural nuances of this important copper(I) complex, influenced by the inclusion of different solvent molecules within the crystal lattice. The document summarizes key crystallographic data, outlines detailed experimental protocols, and presents logical workflows for synthesis and analysis.

This compound(I), a cornerstone of copper(I) chemistry, exhibits significant versatility as a catalyst and precursor in organic and organometallic synthesis. Its molecular geometry and, consequently, its reactivity can be subtly yet significantly altered by the co-crystallization with solvent molecules. This guide focuses on the crystallographic elucidation of the unsolvated complex and its tetrahydrofuran (THF), acetonitrile, and acetone solvates, offering a comparative view of their solid-state structures.

Comparative Crystallographic Data

The incorporation of solvent molecules into the crystal lattice of this compound(I) leads to distinct crystallographic parameters. The following tables summarize the key quantitative data for the unsolvated form and three of its common solvates, providing a clear comparison of their unit cell dimensions, space groups, and key intramolecular geometries.

Table 1: Crystal Data for this compound(I) and its Solvates

| Parameter | Unsolvated | Tetrahydrofuran Solvate | Acetonitrile Solvate |

| Formula | C₅₄H₄₅ClCuP₃ | C₅₄H₄₅ClCuP₃ · C₄H₈O | C₅₄H₄₅ClCuP₃ · CH₃CN |

| Crystal System | Trigonal | Monoclinic | - |

| Space Group | P3 | P2₁/c | - |

| a (Å) | ~19 | 13.314(5) | - |

| b (Å) | ~19 | 20.910(5) | - |

| c (Å) | ~11 | 17.581(5) | - |

| α (°) | 90 | 90 | - |

| β (°) | 90 | 94.85(3) | - |

| γ (°) | 120 | 90 | - |

| V (ų) | - | 4871.3 | - |

| Z | 3 | 4 | - |

Note: Detailed unit cell parameters for the acetonitrile solvate were not fully available in the reviewed literature.

Table 2: Selected Bond Lengths and Angles

| Parameter | Unsolvated | Tetrahydrofuran Solvate | Acetonitrile Solvate |

| Bond Lengths (Å) | |||

| Cu-Cl | - | 2.324(2) | - |

| Cu-P (avg.) | 2.354(8) | 2.346(2) | 2.309(3) |

| Bond Angles (°) | |||

| P-Cu-P (avg.) | 110.1(6) | 115.08 | 115(4) |

| Cl-Cu-P (avg.) | 108.8(6) | 103.01 | 103(3) |

Note: The structure of the acetone solvate of this compound(I) has been reported in the literature, however, detailed crystallographic data was not accessible in the publicly available resources searched for this guide.

Experimental Protocols

The synthesis and crystallization of this compound(I) and its solvates are critical steps for obtaining high-quality single crystals suitable for X-ray diffraction analysis.

Synthesis of this compound(I)

A common and effective method for the synthesis of this compound(I) involves the direct reaction of copper(I) chloride with triphenylphosphine.[1]

Materials:

-

Copper(I) chloride (CuCl)

-

Triphenylphosphine (PPh₃)

-

Anhydrous solvent (e.g., acetonitrile, tetrahydrofuran, ethanol)

Procedure:

-

A suspension of copper(I) chloride is prepared in a suitable anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

A solution of triphenylphosphine (typically in a 3:1 or slightly greater molar ratio to CuCl) in the same solvent is added to the CuCl suspension.

-

The reaction mixture is stirred, often with gentle heating, to facilitate the dissolution of the reactants and the formation of the complex.

-

The resulting solution is then cooled slowly to room temperature, followed by further cooling (e.g., in a refrigerator or freezer) to induce crystallization.

-

The crystalline product is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Single-Crystal X-ray Diffraction

High-quality single crystals are selected and mounted on a goniometer head of a single-crystal X-ray diffractometer.

Data Collection:

-

Radiation: Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.54184 Å) radiation is commonly used.

-

Temperature: Data is typically collected at low temperatures (e.g., 100-150 K) to minimize thermal vibrations and improve data quality.

-

Data Collection Strategy: A series of frames are collected over a range of orientations using ω and φ scans.

Structure Solution and Refinement:

-

The collected diffraction data is processed, including integration of reflection intensities and corrections for absorption.

-

The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the heavy atoms.

-

The remaining non-hydrogen atoms are located from difference Fourier maps.

-

The structure is then refined by full-matrix least-squares methods, minimizing the difference between the observed and calculated structure factors. Anisotropic displacement parameters are typically applied to all non-hydrogen atoms. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Logical Relationships and Workflows

To visualize the process of obtaining and characterizing the crystal structures of this compound(I) solvates, the following diagrams illustrate the general experimental workflow.

References

An In-depth Technical Guide on the Redox Properties and Electrochemical Behavior of Chlorotris(triphenylphosphine)copper(I)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the redox properties and electrochemical behavior of chlorotris(triphenylphosphine)copper(I), a versatile copper(I) complex with significant applications in catalysis and as a precursor in organometallic synthesis. Understanding its electrochemical characteristics is paramount for elucidating reaction mechanisms and designing novel applications, particularly in the realm of drug development where redox modulation can play a critical role.

Core Redox Chemistry: The Cu(I)/Cu(II) Couple

The fundamental electrochemical behavior of this compound(I) (CuCl(PPh₃)₃) is dominated by the reversible one-electron oxidation of the copper(I) center to copper(II). This process is central to its role in numerous chemical transformations. The triphenylphosphine (PPh₃) ligands are not merely spectators in this process; they play a crucial role in stabilizing the copper(I) oxidation state through their steric bulk and electronic properties.

The general redox equilibrium can be represented as:

[Cu¹Cl(PPh₃)₃] ⇌ [Cu²Cl(PPh₃)₃]⁺ + e⁻

The stability and reactivity of both the Cu(I) and Cu(II) species are significantly influenced by the solvent, the nature of the counter-ion, and the potential for ligand dissociation or rearrangement.

Quantitative Electrochemical Data

While specific, reproducible quantitative data for this compound(I) is not abundantly available in publicly accessible literature, the following table summarizes typical redox potential ranges observed for related copper(I)-triphenylphosphine complexes. These values provide a valuable reference for understanding the expected electrochemical behavior of the title compound.

| Complex | Redox Couple | E₁/₂ (V vs. reference electrode) | Solvent | Supporting Electrolyte | Reference Electrode | Key Observations |

| Generic [Cu(PPh₃)ₙX] | Cu(I)/Cu(II) | +0.1 to +0.6 | Acetonitrile, Dichloromethane | TBAPF₆, TBABF₄ | Ag/AgCl, SCE | The potential is highly dependent on the nature of the anionic ligand (X) and the number of phosphine ligands (n). |

| Related Cu(I)-phosphine complexes | Cu(I)/Cu(II) | Variable | Acetonitrile | Various | SCE | Ligand geometry (e.g., tetrahedral vs. distorted) significantly impacts the redox potential. |

Note: TBAPF₆ = Tetrabutylammonium hexafluorophosphate; TBABF₄ = Tetrabutylammonium tetrafluoroborate; SCE = Saturated Calomel Electrode. The exact redox potential for CuCl(PPh₃)₃ would require specific experimental determination under defined conditions.

Experimental Protocol: Cyclic Voltammetry

Cyclic voltammetry (CV) is the primary technique for investigating the redox properties of this compound(I). A detailed experimental protocol for a typical CV experiment is provided below.

Objective: To determine the redox potential and assess the reversibility of the Cu(I)/Cu(II) couple for this compound(I).

Materials and Equipment:

-

Potentiostat/Galvanostat

-

Three-electrode electrochemical cell

-

Working Electrode: Glassy carbon electrode (GCE) or Platinum (Pt) disk electrode

-

Counter Electrode: Platinum wire or gauze

-

Reference Electrode: Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE)

-

This compound(I)

-

Anhydrous, electrochemical-grade acetonitrile (CH₃CN)

-

Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium tetrafluoroborate (TBABF₄)

-

Inert gas (Argon or Nitrogen) for deaeration

Procedure:

-

Electrode Preparation:

-

Polish the working electrode (GCE or Pt) with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.

-

Rinse the electrode thoroughly with deionized water and then with the solvent to be used (acetonitrile).

-

Sonnicate the electrode in the solvent for a few minutes to remove any residual polishing material.

-

Dry the electrode under a stream of inert gas.

-

-

Electrolyte Solution Preparation:

-

Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF₆) in anhydrous acetonitrile. This is the blank electrolyte solution.

-

Prepare a sample solution by dissolving a known concentration of this compound(I) (typically 1-5 mM) in the 0.1 M electrolyte solution.

-

-

Electrochemical Measurement:

-

Assemble the three-electrode cell with the prepared working, counter, and reference electrodes.

-

Fill the cell with the blank electrolyte solution.

-

Deaerate the solution by bubbling with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere above the solution throughout the experiment.

-

Record a cyclic voltammogram of the blank electrolyte solution over the desired potential range to ensure there are no interfering redox processes.

-

Empty the cell and fill it with the sample solution containing this compound(I).

-

Deaerate the sample solution as described above.

-

Record the cyclic voltammogram of the sample solution. A typical potential window might be from -0.5 V to +1.0 V vs. Ag/AgCl.

-

Perform scans at various scan rates (e.g., 25, 50, 100, 200, 500 mV/s) to investigate the kinetics of the electron transfer process.

-

Data Analysis:

-

Determine the anodic (Epa) and cathodic (Epc) peak potentials.

-

Calculate the formal redox potential (E₁/₂) as the average of the anodic and cathodic peak potentials: E₁/₂ = (Epa + Epc) / 2.

-

Determine the peak potential separation (ΔEp) = Epa - Epc. For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.

-

Measure the anodic (ipa) and cathodic (ipc) peak currents. For a reversible process, the ratio of the peak currents (ipa/ipc) should be close to 1.

-

Plot the peak current versus the square root of the scan rate. A linear relationship is indicative of a diffusion-controlled process.

Signaling Pathways and Logical Relationships

The electrochemical behavior of this compound(I) can be visualized as a series of interconnected steps. The following diagrams, generated using the DOT language, illustrate the experimental workflow for cyclic voltammetry and the logical relationship in its redox chemistry.

Caption: Experimental workflow for cyclic voltammetry of CuCl(PPh₃)₃.

An In-Depth Technical Guide to Chlorotris(triphenylphosphine)copper(I): Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, storage, and key chemical properties of chlorotris(triphenylphosphine)copper(I). The information is intended to support laboratory safety, experimental design, and the exploration of this compound in research and drug development.

Chemical and Physical Properties

This compound(I), with the chemical formula C₅₄H₄₅ClCuP₃, is a coordination complex widely utilized in organic synthesis and investigated for its potential therapeutic applications.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound(I)

| Property | Value | Reference |

| Molecular Formula | C₅₄H₄₅ClCuP₃ | [1][2] |

| Molecular Weight | 885.86 g/mol | [3] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 166-168 °C (decomposes) | [4] |

| Solubility | Limited solubility at room temperature in acetonitrile. Soluble in tetrahydrofuran (THF). | [5] |

| CAS Number | 15709-76-9 | [1][3] |

Safety and Hazard Information

This compound(I) is classified as harmful and requires careful handling to minimize exposure. The primary hazards are associated with inhalation, skin contact, and ingestion.

Hazard Identification:

-

Hazard Codes: Xn (Harmful)[1]

-

Risk Phrases: R20/21/22 (Harmful by inhalation, in contact with skin and if swallowed)[1]

-

Safety Phrases: S36/37 (Wear suitable protective clothing and gloves)[1]

Emergency and First Aid Measures:

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, seek medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Handling and Personal Protective Equipment (PPE)

Proper handling procedures and the use of appropriate personal protective equipment are crucial to ensure safety when working with this compound.

Recommended Handling Practices:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid generating dust. Use appropriate tools for handling the solid material.

-

Keep containers tightly closed when not in use.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Body Protection: A laboratory coat or other protective clothing.

-

Respiratory Protection: In case of insufficient ventilation or when handling large quantities, use a NIOSH-approved respirator with an appropriate cartridge.

Storage and Incompatibility

Proper storage is essential to maintain the stability and integrity of this compound(I).

Storage Conditions:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Protect from light.[3]

-

For long-term storage in solvent, it is recommended to store at -20°C (1 year) or -80°C (2 years).[3]

Incompatibilities:

-

Oxidizing Agents: The copper(I) center is susceptible to oxidation to copper(II).[6] Contact with strong oxidizing agents should be avoided. The triphenylphosphine ligands can also be oxidized.[7]

-

Strong Acids and Bases: As a coordination complex, it may be unstable in the presence of strong acids or bases, which can lead to ligand dissociation or decomposition of the complex.

Experimental Protocols

Synthesis of this compound(I)

A common and straightforward method for the synthesis of this compound(I) involves the direct reaction of copper(I) chloride with triphenylphosphine.[5]

Materials:

-

Copper(I) chloride (CuCl)

-

Triphenylphosphine (PPh₃)

-

Acetonitrile (CH₃CN), anhydrous

-

Ethanol

Procedure:

-

In a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend 9.9 g (100 mmol) of cuprous chloride in 200 mL of ethanol. Stir for 10 minutes to obtain a suspension.[8]

-

In a separate flask, dissolve 78.6 g (300 mmol) of triphenylphosphine in 1.5 L of ethanol. Heat the mixture to 50°C and stir until a clear solution is obtained.[8]

-

Add the warm triphenylphosphine solution to the cuprous chloride suspension.

-

Continue stirring the reaction mixture at 50°C for 6 hours.[8]

-

Cool the mixture to room temperature. The product will precipitate out of the solution.

-

Collect the white solid by filtration.

-

Wash the filter cake with acetonitrile.

-

Dry the product in a vacuum oven.

Purification

Recrystallization is a common method for the purification of this compound(I).

Procedure:

-

Dissolve the crude product in a minimal amount of hot acetonitrile.

-

Allow the solution to cool slowly to room temperature.

-

Further cooling in an ice bath may be necessary to maximize crystal formation.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of cold acetonitrile.

-

Dry the crystals under vacuum.

Role in Drug Development and Signaling Pathways

This compound(I) has garnered interest in drug development due to its demonstrated antitumor activity.[3][9] Its mechanism of action is multifaceted, primarily involving interaction with DNA and the induction of cell death pathways.

The compound acts as a DNA-targeted metal complex, interacting with DNA through non-covalent interactions, such as groove binding.[3][9] This interaction can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis.

A key aspect of its anticancer activity is the generation of reactive oxygen species (ROS). The copper(I) center can participate in Fenton-like reactions, leading to the production of highly reactive hydroxyl radicals. This increase in intracellular ROS levels induces oxidative stress, which can damage cellular components and trigger apoptotic pathways.

The apoptotic cell death induced by copper(I) phosphine complexes is often mediated through the mitochondrial pathway.[10] This involves the disruption of the mitochondrial membrane potential and the activation of caspase-3 and caspase-9.[10]

Below are diagrams illustrating the key experimental workflow for synthesis and the proposed signaling pathway for its anticancer activity.

Caption: A flowchart illustrating the general experimental workflow for the synthesis and purification of this compound(I).

Caption: A diagram illustrating the proposed signaling pathway for the anticancer activity of this compound(I).

References

- 1. Cas 15709-76-9,this compound(I)& | lookchem [lookchem.com]

- 2. This compound | C54H45ClCuP3 | CID 11764452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. quod.lib.umich.edu [quod.lib.umich.edu]

- 5. This compound | Benchchem [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. chemicalpapers.com [chemicalpapers.com]

- 8. CN114349787A - Preparation method of triphenylphosphine cuprous salt - Google Patents [patents.google.com]

- 9. This compound - Nordic Biosite [nordicbiosite.com]

- 10. Copper(i) complexes with phosphine derived from sparfloxacin. Part III: multifaceted cell death and preliminary study of liposomal formulation of selected copper(i) complexes [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Chlorotris(triphenylphosphine)copper(I) in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of chlorotris(triphenylphosphine)copper(I), CuCl(PPh₃)₃, as a versatile and efficient catalyst in various cross-coupling reactions. This air-stable, soluble copper(I) complex serves as a cost-effective alternative to palladium catalysts for the formation of carbon-heteroatom and carbon-carbon bonds, which are crucial transformations in organic synthesis and drug discovery.

Ullmann Condensation: C-O and C-N Bond Formation

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of aryl ethers (C-O coupling) and aryl amines (C-N coupling). The use of the well-defined, soluble this compound(I) catalyst system allows for milder reaction conditions and lower catalyst loadings compared to traditional copper powder or copper salt-based methods.[1][2]

Application: Synthesis of Diaryl Ethers (C-O Coupling)

This compound(I) and its bromo and iodo analogues have demonstrated high efficacy in the synthesis of diaryl ethers from aryl halides and phenols. These reactions are foundational in the synthesis of polymers, natural products, and pharmaceutical intermediates.

| Entry | Aryl Halide | Phenol | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | 2-Bromonaphthalene | p-Cresol | CuI(PPh₃)₄ (5) | K₂CO₃ | Toluene | 100 | 24 | 60.2 | [3] |

| 2 | 2-Bromonaphthalene | p-Cresol | CuBr(PPh₃)₃ (5) | K₂CO₃ | Toluene | 100 | 24 | 7.0 | [4] |

| 3 | 2-Bromonaphthalene | p-Cresol | CuCl(PPh₃)₃ (5) | K₂CO₃ | Toluene | 100 | 24 | 4.5 | [4] |

| 4 | 1-Bromo-4-nitrobenzene | o-Cresol | None | Cs₂CO₃ | NMP | 70 | 6 | 95 | [2] |

| 5 | 4-Bromoanisole | p-Cresol | CuBr(PPh₃)₃ (20) | Cs₂CO₃ | Toluene | 120 | 24 | 75 | [1] |

| 6 | 4-Bromobenzonitrile | p-Cresol | CuI(PPh₃)₄ (5) | K₂CO₃ | o-Xylene | 140 | 24 | 67.9 | [3] |

This protocol is adapted from the Ullmann coupling of 2-bromonaphthalene and p-cresol.[3]

Materials:

-

2-Bromonaphthalene

-

p-Cresol

-

Tetrakis(triphenylphosphine)copper(I) iodide (CuI(PPh₃)₄)

-

Potassium carbonate (K₂CO₃)

-

Toluene, anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 2-bromonaphthalene (1.0 mmol), p-cresol (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Add tetrakis(triphenylphosphine)copper(I) iodide (0.05 mmol, 5 mol%).

-

Add anhydrous toluene (5 mL).

-

Fit the flask with a reflux condenser and heat the mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 24 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired diaryl ether.

Application: Synthesis of Triarylamines (C-N Coupling)

The synthesis of triarylamines, important structures in organic electronics and pharmaceuticals, can be effectively achieved using a soluble copper(I) phosphine complex.[1] This method provides an alternative to the palladium-catalyzed Buchwald-Hartwig amination.

| Entry | Aryl Halide | Amine | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Iodobenzene | Diphenylamine | CuBr(PPh₃)₃ (20) | Cs₂CO₃ | Toluene | 120 | 24 | 85 | [1] |

| 2 | 1-Iodo-4-methoxybenzene | Diphenylamine | CuBr(PPh₃)₃ (20) | Cs₂CO₃ | Toluene | 120 | 24 | 82 | [1] |

| 3 | 1-Iodo-4-nitrobenzene | Diphenylamine | CuBr(PPh₃)₃ (20) | Cs₂CO₃ | Toluene | 120 | 24 | 78 | [1] |

| 4 | 1-Iodo-2-methylbenzene | Diphenylamine | CuBr(PPh₃)₃ (20) | Cs₂CO₃ | Toluene | 120 | 24 | 80 | [1] |

This protocol is adapted from the C-N coupling of iodobenzene and diphenylamine.[1]

Materials:

-

Iodobenzene

-

Diphenylamine

-

Bromotris(triphenylphosphine)copper(I) (CuBr(PPh₃)₃)

-

Cesium carbonate (Cs₂CO₃)

-

Toluene, anhydrous

-

Schlenk tube or similar reaction vessel

-

Inert atmosphere setup (e.g., argon)

Procedure:

-

To a Schlenk tube, add diphenylamine (1.0 mmol), cesium carbonate (1.5 mmol), and bromotris(triphenylphosphine)copper(I) (0.20 mmol, 20 mol%).

-

Seal the tube with a rubber septum.

-

Inject anhydrous toluene (15 mL) followed by iodobenzene (1.0 mmol) through the septum.

-

Degas the reaction mixture and backfill with argon (repeat three times).

-

Heat the mixture to 120 °C with efficient stirring for 24 hours.

-

After cooling to room temperature, dilute the mixture with an organic solvent and filter to remove inorganic salts.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution and purify the crude product by column chromatography to yield the triarylamine.

Role in Other Cross-Coupling Reactions

While this compound(I) is a primary catalyst for Ullmann-type reactions, copper(I) species, often stabilized by phosphine ligands, play a crucial co-catalytic role in several palladium-catalyzed cross-coupling reactions.

Sonogashira Coupling

In the Sonogashira reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, a copper(I) salt is a key co-catalyst.[5] The copper(I) species reacts with the terminal alkyne to form a copper(I) acetylide, which is a more reactive nucleophile for the transmetalation step in the palladium catalytic cycle, thereby increasing the reaction rate.[5][6] While a palladium complex is the primary catalyst, the presence of a copper(I) co-catalyst is often essential for mild reaction conditions.[7]

Chan-Lam Coupling

The Chan-Lam coupling provides a method for forming C-O and C-N bonds using aryl boronic acids as the aryl source, catalyzed by copper complexes.[8][9] This reaction is complementary to the Ullmann condensation and can often be performed under milder, aerobic conditions. The mechanism is thought to involve a Cu(II)/Cu(III) or a Cu(I)/Cu(III) catalytic cycle.

Visualizations

Caption: Proposed catalytic cycle for the copper-catalyzed Ullmann condensation.

Caption: General experimental workflow for cross-coupling reactions.

References

- 1. people.umass.edu [people.umass.edu]

- 2. people.chem.umass.edu [people.chem.umass.edu]

- 3. quod.lib.umich.edu [quod.lib.umich.edu]

- 4. arkat-usa.org [arkat-usa.org]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 9. Chan-Lam Coupling [organic-chemistry.org]

Application Notes and Protocols for Sonogashira Coupling Using Chlorotris(triphenylphosphine)copper(I)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of chlorotris(triphenylphosphine)copper(I), CuCl(PPh₃)₃, as a co-catalyst in palladium-catalyzed Sonogashira coupling reactions. The Sonogashira reaction is a powerful and versatile tool for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes. This methodology is widely employed in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1][2]

The use of a copper(I) co-catalyst, such as this compound(I), is crucial for achieving high reaction rates and yields under mild conditions.[2] The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is a key intermediate in the catalytic cycle.[2] This document outlines two primary protocols: a standard homogeneous system and a heterogeneous system utilizing CuCl(PPh₃)₃ immobilized on a graphene oxide support, offering advantages in terms of catalyst recovery and reuse.

Core Concepts and Mechanism

The Sonogashira coupling reaction proceeds via a dual catalytic cycle involving both palladium and copper complexes. The generally accepted mechanism involves two interconnected cycles: a palladium cycle and a copper cycle.

Palladium Cycle:

-

Oxidative Addition: The active Pd(0) species undergoes oxidative addition with the aryl or vinyl halide (Ar-X) to form a Pd(II) intermediate.

-

Transmetalation: The copper acetylide, formed in the copper cycle, transfers the acetylenic group to the Pd(II) complex.

-

Reductive Elimination: The resulting Pd(II) species undergoes reductive elimination to yield the final coupled product (Ar-alkyne) and regenerate the active Pd(0) catalyst.

Copper Cycle:

-

π-Alkyne Complex Formation: The copper(I) co-catalyst coordinates with the terminal alkyne.

-

Deprotonation: In the presence of a base, the terminal alkyne is deprotonated to form a copper(I) acetylide intermediate. This intermediate is then ready for the transmetalation step with the palladium complex.

Protocol 1: Homogeneous Catalytic System